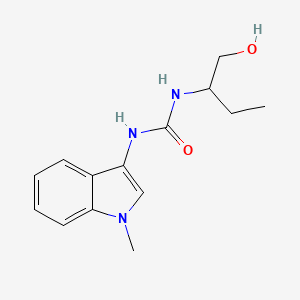

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea

描述

属性

IUPAC Name |

1-(1-hydroxybutan-2-yl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-10(9-18)15-14(19)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10,18H,3,9H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTKIUHEAVAJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C14H19N3O2, and it has garnered attention for its potential biological activities, particularly in cancer research and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.325 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

- Estrogen Receptor Modulation : The compound has been reported to act as an antagonist of estrogen receptors, which plays a crucial role in breast cancer cell proliferation .

- Nitric Oxide Inhibition : Studies indicate that this compound inhibits nitric oxide production, which is linked to inflammatory responses and cancer progression .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Biological Assays and Findings

The following table summarizes key findings from various studies evaluating the biological activity of this compound:

Case Study 1: Breast Cancer Cell Lines

In a study focused on breast cancer, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for hormone-sensitive breast cancers.

Case Study 2: In Vivo Anti-inflammatory Effects

Another significant study investigated the anti-inflammatory effects of this compound using an animal model of acute inflammation. The administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and inflammation management. Its ability to modulate estrogen receptors and inhibit nitric oxide production positions it as a promising candidate for further development.

科学研究应用

The biological activity of 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is primarily attributed to its interaction with several molecular targets involved in key cellular processes:

1. Estrogen Receptor Modulation

Research indicates that this compound acts as an antagonist of estrogen receptors, which are crucial in the proliferation of breast cancer cells. The ability to inhibit these receptors positions the compound as a potential therapeutic agent for hormone-sensitive cancers.

2. Nitric Oxide Inhibition

Studies have shown that this compound inhibits nitric oxide production, a key factor in inflammatory responses and cancer progression. This inhibition suggests potential applications in treating inflammatory diseases and certain cancers.

3. Antioxidant Activity

The compound exhibits antioxidant properties, which may offer protective effects against oxidative stress in cells, further enhancing its therapeutic potential.

Case Study 1: Breast Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces cell viability in estrogen receptor-positive breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The results indicate a dose-dependent response, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

An animal model study investigated the anti-inflammatory effects of this compound by inducing acute inflammation. The administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its utility in managing inflammatory conditions.

常见问题

What are the recommended synthetic routes and purification strategies for 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea?

Level: Basic

Answer:

The synthesis of urea derivatives typically involves coupling indole-containing amines with isocyanates or carbamoyl chlorides. For example:

- Step 1: React 1-methyl-1H-indol-3-amine with 1-hydroxybutan-2-yl isocyanate in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using reversed-phase HPLC (>95% purity threshold) .

- Key Considerations: Optimize reaction time (12-24 hours) and temperature (0°C to room temperature) to avoid side products like bis-urea derivatives. Use Schlenk techniques to exclude moisture .

How can the structural integrity of this compound be validated?

Level: Basic

Answer:

Combine multiple spectroscopic and crystallographic methods:

- 1H/13C NMR: Confirm the presence of the urea NH proton (δ 8.2–9.5 ppm) and indole C3 substituent (δ 7.1–7.8 ppm) .

- HRMS (ESI): Validate the molecular ion peak ([M+H]+) with <2 ppm mass accuracy .

- X-Ray Crystallography: Use SHELXL for refinement. For example, resolve the hydroxybutan-2-yl group’s stereochemistry and hydrogen-bonding network (e.g., N–H···O interactions) .

What in vitro assays are suitable for initial biological activity screening?

Level: Basic

Answer:

Prioritize kinase inhibition assays due to structural similarities to bisindolylmaleimide PKC inhibitors (e.g., Ro 31-8220):

- PKCα/β/γ Inhibition: Use recombinant PKC isoforms with [γ-32P]ATP and histone H1 as a substrate. Compare IC50 values to reference inhibitors like Enzastaurin (IC50: 6–20 nM for PKCβ) .

- Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, with dose ranges of 1–100 µM .

How can crystallographic data resolve conformational ambiguities in this compound?

Level: Advanced

Answer:

- Data Collection: Use a synchrotron source (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) data for twinned crystals .

- Refinement in SHELXL: Apply TWIN/BASF commands for twin refinement and anisotropic displacement parameters for non-H atoms. Validate using R1 (<5%) and wR2 (<12%) .

- Hydrogen Bonding Analysis: Identify key interactions (e.g., urea NH with hydroxybutan-2-yl oxygen) using Mercury software to inform SAR studies .

How can structure-activity relationships (SAR) guide optimization?

Level: Advanced

Answer:

Focus on modifying the hydroxybutan-2-yl and indole substituents:

- Hydroxybutan-2-yl: Replace with adamantyl (see IC50 shifts in PKCβ inhibition from 40–229 nM ).

- Indole N-Methyl: Test demethylated analogs to evaluate steric effects on kinase binding .

- Assay Design: Use parallel synthesis to generate analogs (e.g., 10–20 derivatives) and screen in kinase panels (e.g., 50 kinases) to assess selectivity .

What strategies improve solubility for in vivo studies?

Level: Advanced

Answer:

- Formulation: Use DMSO stocks (≤20 mM) diluted in 30% PEG-400/saline for intraperitoneal administration .

- Prodrug Approach: Synthesize phosphate esters of the hydroxybutan-2-yl group to enhance aqueous solubility (test at pH 7.4) .

- Analytical Monitoring: Quantify plasma stability via LC-MS/MS over 24 hours .

How can target engagement be validated in cellular models?

Level: Advanced

Answer:

- Kinase Profiling: Use KINOMEscan® to measure binding to 468 kinases at 1 µM .

- CRISPR Knockdown: Compare IC50 values in PKCβ-knockout vs. wild-type cells .

- Biomarker Analysis: Monitor phosphorylation of PKC substrates (e.g., MARCKS) via Western blot .

What methods assess metabolic stability?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。